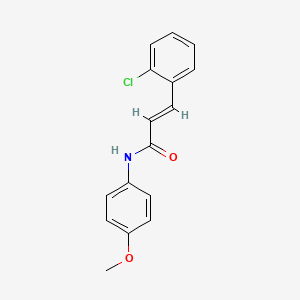

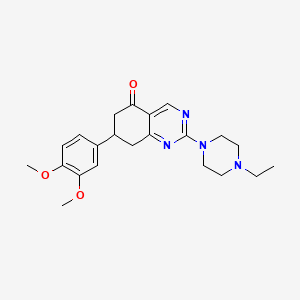

3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as CMMA, is a synthetic compound that has gained popularity in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of acrylamides and has been extensively studied for its biological activities.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application involves the use of acrylamide derivatives as corrosion inhibitors. A study conducted by Abu-Rayyan et al. (2022) focused on the corrosion inhibition properties of synthetic acrylamide derivatives on copper in nitric acid solutions. These derivatives, including acrylamide compounds similar in structure to 3-(2-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, were found to be effective in protecting copper from corrosion in acidic environments. The research highlighted their potential as mixed-type inhibitors, indicating a broad application in industries dealing with metal preservation and maintenance Ahmed Abu-Rayyan et al., 2022.

Polymer Science and Engineering

Acrylamide derivatives also find extensive use in polymer science, where their functional properties are harnessed for various applications. For instance, Rashid et al. (2021) synthesized novel phenoxyacetamide derivatives, including acrylamide variants, which exhibited potential as insecticidal agents. These findings underscore the role of acrylamide derivatives in developing new materials with specific biological activities, offering avenues for safer pest control solutions Kaiwan O. Rashid et al., 2021.

Environmental Applications

Another important area of application is environmental science, where acrylamide derivatives contribute to water treatment and purification technologies. A compelling example is the work by Lan et al. (2010), where Pd nanoparticles immobilized on poly[styrene-co-2-(acetoacetoxy) ethyl methacrylate-co-acrylamide] hollow microspheres were used for catalytic hydrodechlorination of chlorophenols in water. This research illustrates the potential of acrylamide derivatives in environmental remediation, offering efficient methods for the detoxification of hazardous substances Y. Lan et al., 2010.

Material Science

In material science, the functionalization of acrylamide derivatives leads to the creation of novel materials with unique properties. For example, the synthesis of polyamides derived from L-tartaric acid, incorporating methoxy groups through acrylamide chemistry, demonstrates the ability to create stereoregular polymers with significant optical activity and hydrophilicity. Such materials have potential applications in biotechnology and nanotechnology, where specific material properties are crucial J. Bou et al., 1993.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-14-9-7-13(8-10-14)18-16(19)11-6-12-4-2-3-5-15(12)17/h2-11H,1H3,(H,18,19)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGQZNCAVAYQER-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

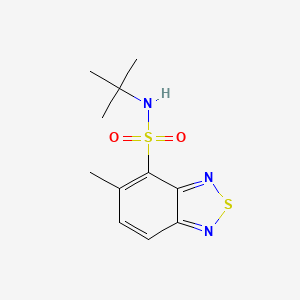

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)